molecular formula C14H20ClNO4S B1410587 Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858240-04-6

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate

Cat. No. B1410587
M. Wt: 333.8 g/mol
InChI Key: PZKLDZWRUSEQRO-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is a chemical compound with diverse applications in scientific research. It possesses intriguing properties, making it useful in fields like pharmaceuticals, materials science, and organic synthesis. The molecular formula of this compound is C14H20ClNO4S , and it has an average mass of 333.831 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is defined by its molecular formula, C14H20ClNO4S . The monoisotopic mass of this compound is 333.080170 Da .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate, as part of a class of biaryl-bis-sulfonamides, is notable in the field of biocatalysis for drug metabolism. It is heavily metabolized in preclinical species, and microbial-based biocatalytic systems like Actinoplanes missouriensis have been used to produce mammalian metabolites of such compounds. This approach supports the structural characterization of metabolites, particularly when nuclear magnetic resonance spectroscopy is needed (Zmijewski et al., 2006).

Organic Synthesis

This chemical has been employed in the synthesis of various organic compounds. For instance, it has been used in the hydroformylation-amidocarbonylation process to synthesize Glufosinate, a significant herbicide (Sakakura et al., 1991). Additionally, it serves as a base-labile protecting group for phosphoric acid monoesters, providing a stable protecting group in phosphochloridates and as a phosphorylating agent in organic synthesis (Beld et al., 1984).

Enantioselective Synthesis

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is also significant in enantioselective synthesis. It has been used in the synthesis of chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs (Jung et al., 2012).

Pharmaceutical Applications

It has been used in the synthesis of various pharmaceutical compounds. For example, it played a role in the creation of novel ethyl thionicotinates, thieno[2,3-b]pyridines, and other compounds with sulfonamide moieties, some of which exhibited antibacterial activity (Gad-Elkareem et al., 2010).

Miscellaneous Applications

It has been implicated in a variety of other applications, such as in the fabrication of 4-Phenyl-2-Butanone, a medium used in the synthesis of anti-inflammatory medicine and codeine (Zhang, 2005). Additionally, it has been utilized in the synthesis of N-Substituted-β-amino acid derivatives containing various moieties, with some showing antimicrobial activity (Mickevičienė et al., 2015).

properties

IUPAC Name

ethyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-5-12(14(17)20-6-2)16(21(4,18)19)13-9-11(15)8-7-10(13)3/h7-9,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKLDZWRUSEQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate
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